molecular formula C9H18BrClSi B11742274 [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane

[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane

Cat. No.: B11742274
M. Wt: 269.68 g/mol
InChI Key: IBVNLHRLBKGVHC-HJWRWDBZSA-N
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Description

[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentene chain with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane typically involves the reaction of a suitable pentene derivative with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the reaction of 1-bromo-5-chloro-2-methylpent-1-ene with trimethylsilyl chloride in the presence of a base like triethylamine can yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Conditions typically involve polar aprotic solvents and mild temperatures.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. Conditions may vary from room temperature to elevated temperatures depending on the reactivity of the reagents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentene derivatives, while addition reactions can produce halogenated or hydroxylated products.

Scientific Research Applications

[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, facilitating the formation of new chemical bonds. The double bond in the pentene chain can undergo addition reactions, leading to the formation of various products.

Comparison with Similar Compounds

[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can be compared with other similar compounds such as:

    Trimethylsilyl Chloride: A widely used reagent in organic synthesis for introducing the trimethylsilyl group.

    Trimethylsilyl Bromide: Similar to trimethylsilyl chloride but with different reactivity due to the presence of bromine.

    (1E)-1-bromo-5-chloro-2-methylpent-1-ene: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H18BrClSi

Molecular Weight

269.68 g/mol

IUPAC Name

[(E)-1-bromo-5-chloro-2-methylpent-1-enyl]-trimethylsilane

InChI

InChI=1S/C9H18BrClSi/c1-8(6-5-7-11)9(10)12(2,3)4/h5-7H2,1-4H3/b9-8-

InChI Key

IBVNLHRLBKGVHC-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C(/[Si](C)(C)C)\Br)/CCCCl

Canonical SMILES

CC(=C([Si](C)(C)C)Br)CCCCl

Origin of Product

United States

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